molecular formula C18H20N6OS B2960713 N-cyclohexyl-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide CAS No. 894059-63-3

N-cyclohexyl-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide

Cat. No. B2960713
M. Wt: 368.46
InChI Key: GWFWFIXMHFKTNU-UHFFFAOYSA-N
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Description

“N-cyclohexyl-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide” is a compound that contains a [1,2,4]triazolo[4,3-b]pyridazine derivative . These derivatives have been proposed as bromodomain inhibitors with micromolar IC50 values . They are considered promising starting molecules for designing potent BRD4 BD inhibitors .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives involves heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles . The process involves the use of various bifunctional compounds under different experimental settings .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives has been characterized by determining the crystal structures of BD1 in complex with four selected inhibitors . The compounds share high sequence and structure similarity .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-b]pyridazine derivatives are complex and can involve various substituents . The phenyl groups at the C-3 position play a crucial role in exerting high activity, and electron-donating groups, particularly –OH on the phenyl ring, favor the activity .

Scientific Research Applications

Synthesis and Biological Activity

Heterocyclic compounds incorporating moieties such as pyridine, triazole, and pyridazine are known for their significant biological activities. These activities range from insecticidal to antimicrobial and even potential antiasthma properties.

  • Insecticidal Applications : Compounds synthesized from precursors similar to N-cyclohexyl-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide have been investigated for their insecticidal effects against pests like the cotton leafworm, Spodoptera littoralis. The synthesis of innovative heterocycles incorporating a thiadiazole moiety and their assessment for insecticidal activity highlights the potential of such compounds in agricultural applications (Fadda et al., 2017).

  • Antimicrobial and Antitumor Activities : New thienopyrimidine derivatives and their antimicrobial evaluation demonstrate the potential of heterocyclic compounds in addressing microbial resistance. Some derivatives have shown pronounced antimicrobial activity, indicating their usefulness in developing new antimicrobial agents (Bhuiyan et al., 2006).

  • Antiasthma Agents : The preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents through the human basophil histamine release assay showcases the therapeutic potential of triazolopyridine derivatives. These findings suggest avenues for developing new medications to treat asthma and related respiratory conditions (Medwid et al., 1990).

Synthesis Methodologies

The methodologies employed in the synthesis of these compounds are as crucial as their applications. Innovative synthesis techniques have been developed to create a wide array of heterocyclic compounds with potential biological activities. For instance, the synthesis of [1,2,4]triazolo[4,3-a]pyridines from 2-hydrazinopyridine and carboxylic acids presents a novel method for constructing biologically active heterocycles, showcasing the versatility of heterocyclic chemistry in drug development and other scientific research applications (Moulin, Martinez, & Fehrentz, 2006).

Future Directions

The [1,2,4]triazolo[4,3-b]pyridazine derivatives, including “N-cyclohexyl-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide”, offer promising starting molecules for designing potent BRD4 BD inhibitors . Future research could focus on optimizing these compounds to enhance their potency and selectivity .

properties

IUPAC Name

N-cyclohexyl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c25-17(20-14-4-2-1-3-5-14)12-26-18-22-21-16-7-6-15(23-24(16)18)13-8-10-19-11-9-13/h6-11,14H,1-5,12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFWFIXMHFKTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide

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